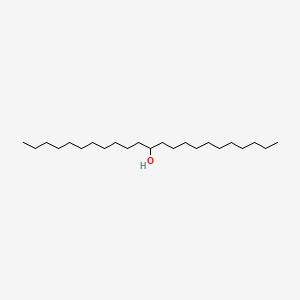

12-Tricosanol

Description

Properties

CAS No. |

24897-74-3 |

|---|---|

Molecular Formula |

C23H48O |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

tricosan-12-ol |

InChI |

InChI=1S/C23H48O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |

InChI Key |

PFMNFSXMCRSYMU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCCCCC)O |

melting_point |

75.5 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Biological Systems

The synthesis of 12-tricosanol is intrinsically linked to the pathways that generate its very-long-chain aliphatic backbone. These processes occur primarily at the endoplasmic reticulum and involve a series of coordinated enzymatic reactions.

The foundation for this compound is a C23 carbon chain, which is assembled through the fatty acid elongation (FAE) system. This system extends shorter C16 and C18 fatty acids, which are synthesized de novo in plastids. oup.com The FAE complex is a membrane-bound system that sequentially adds two-carbon units to a growing acyl-CoA chain in a four-step cycle. frontiersin.orgnih.gov

The first and rate-limiting step in the fatty acid elongation cycle is catalyzed by β-Ketoacyl-CoA Synthase (KCS). mdpi.comnih.gov This enzyme facilitates the condensation of a long-chain acyl-CoA with a two-carbon unit derived from malonyl-CoA, resulting in a β-ketoacyl-CoA that is two carbons longer than the initial substrate. nih.govebi.ac.uk The specificity of the KCS enzyme is a primary determinant of the final chain length of the very-long-chain fatty acid (VLCFA) produced. mdpi.com Plants, for instance, possess multiple KCS genes, with different enzymes responsible for elongating fatty acids to specific lengths. nih.govmdpi.com For the synthesis of a C23 precursor, a series of elongation cycles would be required, with specific KCS enzymes acting on substrates up to C22 to generate a C24 fatty acid, which can then be part of the pool leading to C23 derivatives.

The complete fatty acid elongation cycle involves four distinct reactions, as detailed in the table below.

| Step | Enzyme | Reaction | Reference |

|---|---|---|---|

| 1 (Condensation) | β-Ketoacyl-CoA Synthase (KCS) | Condenses an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. | nih.govnih.gov |

| 2 (Reduction) | β-Ketoacyl-CoA Reductase (KCR) | Reduces the β-keto group to a hydroxyl group, forming a β-hydroxyacyl-CoA. | nih.govplos.org |

| 3 (Dehydration) | 3-Hydroxyacyl-CoA Dehydratase (HCD) | Removes a water molecule to create a trans-2,3-enoyl-CoA. | frontiersin.org |

| 4 (Reduction) | Enoyl-CoA Reductase (ECR) | Reduces the double bond to yield a saturated acyl-CoA, elongated by two carbons. | frontiersin.org |

Once VLCFAs are synthesized, they can be shunted into various metabolic pathways. One major route, the acyl-reduction pathway, converts VLCFA-CoAs into primary alcohols. mdpi.comusda.gov This reaction is catalyzed by fatty acyl-CoA reductases (FARs), which reduce the thioester group of the fatty acyl-CoA to a primary alcohol (R-CH₂OH). mdpi.com This pathway is responsible for producing compounds such as 1-tricosanol (B1205550), a primary alcohol, which is distinct from the secondary alcohol this compound. oup.comunit.no The acyl-reduction pathway is a significant source of primary alcohols found in plant cuticular waxes and insect pheromones. usda.govfrontiersin.org

The biosynthesis of a secondary alcohol like this compound requires a different pathway than the direct acyl-reduction route. Evidence points to its formation from other lipid precursors, most notably the corresponding ketone, through a decarbonylation pathway followed by hydroxylation and reduction steps. This pathway generates alkanes, which are then modified to produce secondary alcohols and ketones. mdpi.com

The direct precursor to this compound is the ketone 12-tricosanone (B1203296). google.com In plants, the formation of mid-chain ketones and secondary alcohols is believed to occur after the synthesis of a long-chain alkane. An enzyme, such as mid-chain alkane hydroxylase (MAH1), hydroxylates the alkane (e.g., tricosane) at a non-terminal carbon position to form a secondary alcohol. mdpi.com This secondary alcohol can then be oxidized to a ketone. The reverse reaction, the reduction of the ketone to a secondary alcohol, is also a critical step. Therefore, 12-tricosanone can be enzymatically reduced to form this compound. While this specific biotransformation is not extensively detailed in all organisms, the chemical reduction is a known process, and the enzymatic machinery for such ketone-to-alcohol conversions is widespread in nature. google.com

Long-chain alcohols, including primary and secondary forms, are synthesized by a wide range of organisms, where they serve diverse functions from protective barriers to signaling molecules.

Plants: In plants like Arabidopsis thaliana and various crop species, VLCFAs and their derivatives, including alcohols and ketones, are primary components of cuticular wax and suberin. mdpi.comfrontiersin.org The synthesis follows the fatty acid elongation pathway followed by either the acyl-reduction pathway for primary alcohols or the decarbonylation/hydroxylation pathway for alkanes, secondary alcohols, and ketones. nih.govmdpi.com Tricosanol has been identified as a component of cuticular waxes in various plants, including cabbage and sweet cherry. frontiersin.orgacs.org

Insects: Many insects, particularly bumblebees, produce and utilize long-chain fatty alcohols as key components of their pheromone mixtures. frontiersin.orgfrontiersin.org Studies have identified specific fatty acyl-CoA reductases (FARs) in bumblebees (Bombus lucorum and Bombus lapidarius) that are responsible for producing alcohols of varying chain lengths (C18 to C26). frontiersin.orgfrontiersin.org The specificity of these enzymes plays a crucial role in creating the unique pheromone blend for each species.

Microbes: While not always a native product, engineered microbes, such as the oleaginous yeast Yarrowia lipolytica, have been successfully modified to produce significant quantities of long-chain and very-long-chain fatty alcohols. frontiersin.org By introducing heterologous FAR enzymes from organisms like bumblebees, researchers can direct the yeast's abundant lipid metabolism towards the synthesis of specific fatty alcohols, including those with C18 to C24 chain lengths. frontiersin.org This highlights the modularity and adaptability of the underlying metabolic pathways.

Comparative Biosynthesis Across Diverse Organisms

Plant vs. Insect Biogenesis of Tricosanols

While both plants and insects produce very-long-chain secondary alcohols as part of their surface lipids, the enzymatic machinery and biosynthetic pathways have evolved independently, representing a case of convergent evolution. mpg.de

In plants, particularly in their cuticular waxes, the biosynthesis of secondary alcohols is an extension of the fatty acid synthesis pathway. nih.govnih.gov The process originates in the endoplasmic reticulum, where fatty acid elongase (FAE) complexes extend C16 and C18 fatty acyl-CoAs to very-long-chain fatty acids (VLCFAs) of C20 or greater. nih.govnih.gov These VLCFAs are then modified through one of two primary pathways: an alcohol-forming pathway or an alkane-forming pathway. nih.gov The formation of secondary alcohols, such as the isomers of nonacosanol, is believed to occur via the hydroxylation of a long-chain alkane precursor. oup.com This reaction is likely catalyzed by a cytochrome P450-dependent monooxygenase, which introduces a hydroxyl group at a specific position on the carbon backbone. oup.com For a compound like this compound, this would involve the specific hydroxylation of a C23 alkane.

In insects, long-chain secondary alcohols are components of their cuticular hydrocarbons (CHCs), which serve primarily to prevent desiccation and facilitate chemical communication. uitm.edu.myelifesciences.org The biosynthesis of CHCs is co-opted from the general fatty acid synthesis pathway. uitm.edu.my Cytosolic and microsomal fatty acid synthases produce the initial fatty acid precursors. uitm.edu.myelifesciences.org These are then elongated and subsequently converted into hydrocarbons, and can be further modified by hydroxylases to produce secondary alcohols. elifesciences.org Although the end products can be structurally identical to those found in plants, the enzymes catalyzing these steps are different. mpg.de This evolutionary divergence highlights the independent development of biochemical toolkits in plants and insects to solve similar physiological challenges, such as surface waterproofing.

Table 1: Comparison of Tricosanol Biogenesis in Plants and Insects

| Feature | Plant Biogenesis | Insect Biogenesis |

|---|---|---|

| Primary Function | Component of cuticular wax for protection and waterproofing. nih.gov | Component of cuticular hydrocarbons for desiccation resistance and chemical signaling. uitm.edu.myelifesciences.org |

| Cellular Location | Endoplasmic Reticulum. nih.gov | Oenocytes (specialized abdominal cells). |

| Precursor Molecule | Very-Long-Chain Fatty Acids (VLCFAs). nih.gov | Fatty Acyl-CoAs. elifesciences.org |

| Key Enzyme Class | Fatty Acid Elongase (FAE) complexes, Cytochrome P450 Monooxygenases. nih.govoup.com | Fatty Acid Synthases (FAS), Elongases, Desaturases, P450 Decarbonylases/Hydroxylases. elifesciences.org |

| Evolutionary Path | Independent evolution of biosynthetic pathways. mpg.de | Convergent evolution leading to similar compounds via different enzymes. mpg.de |

Non-Enzymatic or Pre-Metabolic Routes (Theoretical and Experimental)

Beyond biological synthesis, fatty alcohols can be produced through non-enzymatic chemical processes. Experimentally, long-chain alcohols are manufactured industrially via abiotic reactions. nih.gov One common method is the hydrogenation of fatty acid methyl esters derived from plant oils or animal fats. nih.gov Another significant industrial route is the oligomerization of ethylene (B1197577) followed by oxidation, a process that generates a mix of alcohol chain lengths. nih.gov

Theoretically, pre-metabolic routes for the formation of long-chain alcohols could have existed in primordial environments. While specific research into the non-enzymatic formation of this compound is limited, general principles suggest possibilities. For instance, the non-enzymatic peroxidation of very-long-chain lipids by reactive oxygen species could lead to the formation of hydroxylated derivatives. nih.gov Studies on other molecules have shown that non-enzymatic reactions involving common environmental molecules like hydrogen peroxide can generate novel compounds from precursors like amino acids, suggesting that similar abiotic transformations of lipid precursors could be plausible. nih.gov

Degradation and Metabolic Fate in Environmental Contexts

The environmental persistence of this compound is determined by its susceptibility to both microbial and abiotic degradation processes.

The primary route for the environmental breakdown of long-chain alcohols is microbial degradation. oecd.orgepa.govnih.gov These compounds are considered readily biodegradable. researchgate.net Studies on long-chain aliphatic alcohols show exceptionally rapid biodegradation in environmental systems like wastewater treatment plants, where removal rates for C12-C18 alcohols can exceed 99%. oecd.orgwikipedia.orgresearchgate.net The rate of degradation is somewhat dependent on the carbon chain length. Alcohols with up to 16 carbons often achieve complete biodegradation within a 10-day window. oecd.orgwikipedia.org For longer chains, the process can be slower. For example, one study on docosanol (C22), a compound similar in size to tricosanol, showed 37% degradation over the test period. oecd.org Microorganisms such as certain species of Pseudomonas are known to utilize long-chain aliphatic compounds as a sole source of carbon and energy. researchgate.net This metabolic capability is crucial for preventing the long-term accumulation of these waxy substances in soil and water.

Table 2: Biodegradation Rates of Long-Chain Alcohols

| Carbon Chain Length | Biodegradation Rate (in 10 days) | Reference |

|---|---|---|

| Up to C16 | Up to 100% | oecd.org |

| C16 - C18 | 62% to 76% | wikipedia.org |

| > C18 (e.g., C22) | ~37% | oecd.org |

| C12 - C18 (in WWTP) | > 99% Removal | wikipedia.org |

In contrast to its rapid biological breakdown, this compound is highly resistant to abiotic degradation in aquatic environments. oecd.org Long-chain alcohols lack hydrolysable groups, making them stable against hydrolysis. oecd.orgusda.gov Similarly, photo-oxidation is not considered a significant degradation pathway in aqueous systems. oecd.orgusda.gov

The primary abiotic transformation process occurs in the atmosphere. If aerosolized, long-chain alcohols are susceptible to degradation by hydroxyl radicals, with estimated atmospheric half-lives ranging from approximately 10 to 30 hours. oecd.orgusda.gov In aquatic and terrestrial environments, the most significant abiotic process is partitioning. Due to their low water solubility, long-chain alcohols with ten or more carbons will preferentially partition from water into sediment and soil, where they then become available for microbial degradation. oecd.orgwikipedia.org

Chemical Synthesis and Derivatization Strategies

Advanced Synthetic Methodologies for 12-Tricosanol

Modern organic synthesis provides several advanced routes to produce this compound with high purity and yield. These methods include catalytic hydrogenation, multi-step synthesis from fatty acids, and theoretical regioselective approaches. msu.edu

A primary and efficient method for synthesizing this compound is the controlled hydrogenation of its corresponding ketone, 12-Tricosanone (B1203296) (also known as laurone). google.comgoogle.com This reduction reaction involves converting the carbonyl group (C=O) of the ketone at the C-12 position into a hydroxyl group (-OH). The process typically utilizes metal-based catalysts under hydrogen pressure.

The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity, minimizing the formation of the corresponding alkane, n-tricosane, as a byproduct. google.comgoogle.com Catalysts such as ruthenium on a carbon support (Ru/C), platinum on carbon (Pt/C), and ruthenium-tin on carbon (Ru/Sn/C) have been effectively employed. google.comgoogle.com For instance, hydrogenation of 12-tricosanone using a 5 wt% ruthenium on carbon catalyst at 200 °C and 1500 psig of hydrogen pressure resulted in approximately 89 wt% conversion with over 90 wt% selectivity for this compound. google.com Similarly, using a platinum on carbon catalyst in a fixed-bed reactor at temperatures between 450-470°F (232-243°C) and 1500 psi pressure has shown conversion rates of 80-87% with selectivity to this compound as high as 98.9-99.4%. google.com

Table 1: Research Findings on the Hydrogenation of 12-Tricosanone to this compound

| Catalyst | Reaction Conditions | Conversion of 12-Tricosanone | Selectivity to this compound | Byproduct | Source |

|---|---|---|---|---|---|

| 5 wt% Ruthenium on Carbon | 200 °C, 1500 psig H₂, Batch Reactor | ~89 wt% | >90 wt% | n-Tricosane | google.com |

| 0.5 wt% Platinum on Carbon | 450-470 °F (232-243 °C), 1500 psi H₂, Fixed-Bed Reactor | 80-87 wt% | 98.9-99.4 wt% | n-Tricosane (0.6-1.1 wt%) | google.com |

| 5 wt% Ruthenium/Tin on Carbon | 200 °C, 1500 psig H₂, Batch Reactor, 36 hours | ~93 wt% | ~95-98 wt% | n-Tricosane (<2 wt%) | google.com |

Multi-step synthesis allows for the construction of complex molecules from simpler, often readily available starting materials. youtube.compharmafeatures.com For this compound, a viable multi-step pathway begins with long-chain fatty acids. msu.edu A key strategy involves the ketonization of a fatty acid, such as lauric acid (C12), to form the symmetrical ketone 12-tricosanone. google.com This ketone is then reduced to this compound in a subsequent step, as described previously.

The initial ketonization step can be performed by reacting the fatty acid over a catalyst like alumina (B75360) at high temperatures (e.g., 790-820°F or 421-438°C). google.com This process can be applied to various fatty acids or mixtures derived from natural sources like coconut oil to produce a range of long-chain ketones. google.com These ketones are then hydrogenated to yield the corresponding secondary alcohols. google.com While specific syntheses from erucic acid or tricosanoic acid to this compound are not commonly detailed, the general principle of ketonization followed by hydrogenation remains a foundational approach in multi-step organic synthesis. youtube.comchemistrydocs.com

A more direct, albeit challenging, synthetic route to this compound would be the regioselective hydroxylation of n-tricosane. This approach involves the selective oxidation of a C-H bond at the C-12 position of the long alkane chain. Achieving such high regioselectivity on a long, unactivated hydrocarbon chain is a significant challenge in synthetic chemistry. csic.es

Research in this area often focuses on advanced catalytic systems, including metalloporphyrins or enzymatic catalysts like cytochrome P450 monooxygenases, which can perform highly specific C-H activation. mdpi.com For example, remote hydroxylation has been achieved on complex molecules like steroids through methods such as regioselective cyclopalladation, which activates a specific methyl group for subsequent functionalization. nih.gov While these methods demonstrate the potential for selective hydroxylation, their specific application to produce this compound from tricosane (B166399) is not well-established in current literature and remains a theoretical point of interest.

Multi-step Organic Synthesis from Precursor Acids (e.g., Erucic Acid, Tricosanoic Acid)

Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the practicality and scalability of traditional chemical reactions. nih.govrsc.org This hybrid approach can overcome challenges faced by purely chemical or purely enzymatic routes. frontiersin.org A potential chemo-enzymatic pathway to this compound could involve an enzymatic step for selective hydroxylation or reduction, combined with chemical steps for building the carbon backbone. rsc.org

For instance, a process could utilize recombinant microorganisms expressing enzymes like alcohol dehydrogenases or Baeyer-Villiger monooxygenases to transform a fatty acid precursor. rsc.org Another strategy might employ lipases for epoxidation followed by microbial oxidation to introduce functionality at a specific position. frontiersin.org While specific chemo-enzymatic protocols for this compound are not extensively documented, the principles are widely applied in the synthesis of other complex organic molecules, such as chiral alcohols and poly-N-acetyl lactosamines. rsc.orgnih.gov

Synthesis of Structural Analogues and Derivatives for Research

To explore the structure-activity relationships and potential applications of this compound, researchers synthesize various structural analogues and derivatives. This often involves modifying the hydroxyl group through reactions like esterification.

Esterification is a fundamental reaction in which an alcohol reacts with a carboxylic acid to form an ester and water. vnaya.com The most common method is the Fischer esterification, which involves heating the alcohol (this compound) and a carboxylic acid (R-COOH) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chemistrystudent.comutripoli.edu.ly

This reaction is an equilibrium process, and to favor the formation of the ester, an excess of one reactant (often the more easily removable one) can be used, or water can be removed as it is formed. csub.edu The reaction allows for the synthesis of a wide array of 12-tricosanyl esters by varying the carboxylic acid used. These derivatives are valuable for research, potentially altering the physical properties and biological activity of the parent alcohol.

Guerbet Reaction and Branched Alcohol Synthesis

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a self-condensation of alcohols at elevated temperatures in the presence of a catalyst to produce higher molecular weight, branched primary alcohols. aocs.orggoogle.comcore.ac.uk This reaction represents a significant pathway for the synthesis of long-chain branched alcohols, which are valued for their unique physical properties, such as low melting points and excellent fluidity, compared to their linear isomers. core.ac.uk

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. google.comcore.ac.uk

Aldol (B89426) Condensation: Two molecules of the aldehyde undergo an aldol condensation to form a β-hydroxy aldehyde, which then dehydrates to an α,β-unsaturated aldehyde. aocs.org

Hydrogenation: The unsaturated aldehyde is subsequently hydrogenated to the final branched primary alcohol. core.ac.uk

A crucial requirement for an alcohol to undergo a Guerbet dimerization is the presence of at least two β-hydrogens. aocs.org The reaction can be performed as a self-condensation of a single alcohol or as a cross-condensation of a mixture of different alcohols, leading to a variety of branched products. aocs.orggoogle.com

Catalytic systems for the Guerbet reaction can be either homogeneous or heterogeneous. google.comunibo.it Homogeneous catalysts often involve transition metal complexes, such as those based on ruthenium, iridium, and manganese, in the presence of a base. unibo.it Heterogeneous catalysts are also widely employed and include metal oxides and supported metal catalysts. unibo.itgoogle.com For instance, copper-based catalysts, often in combination with basic oxides like MgO, are effective for this transformation. aocs.org Other reported catalytic systems include hydroxyapatite, palladium on carbon (Pd/C), and platinum on carbon (Pt/C). aocs.orggoogle.com

The synthesis of mixed long-chain Guerbet alcohols can be achieved by reacting a mixture of primary alcohols. For example, a 1:1 molar mixture of a C12 and a C14 primary alcohol can produce a statistical mixture of C24, C26, and C28 Guerbet alcohols. google.com While a direct synthesis of this compound via the Guerbet reaction is not explicitly detailed in the reviewed literature, the principles of mixed Guerbet reactions suggest its potential formation from appropriate shorter-chain primary alcohol precursors.

Table 1: Examples of Catalytic Systems for Guerbet Reaction

| Catalyst System | Reactants | Product Type | Reference |

| MgO, K₂CO₃, Cu₂Cr₂O₅ | 1-Butanol | 2-Ethyl-1-hexanol | aocs.org |

| [IrCl(cod)]₂ / [Cp*IrCl₂]₂ | Primary Alcohols | β-Alkylated Primary Alcohols | aocs.org |

| Hydroxyapatite | Ethanol (B145695) | Variety of Guerbet Alcohols | aocs.org |

| Pd(OAc)₂ | Primary Alcohols | Long-Chain Guerbet Alcohols | google.com |

| Cu-Mg-Al Mixed Oxides | Ethanol and Butanol | C6+ Alcohols |

Oxidative Transformations for Functional Group Interconversion

Functional group interconversion through oxidation is a fundamental strategy in organic synthesis for modifying the properties and reactivity of molecules. For a secondary alcohol such as this compound, the primary oxidative transformation involves the conversion of the hydroxyl group to a ketone.

The oxidation of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. masterorganicchemistry.com This transformation can be achieved using a variety of oxidizing agents. "Strong" oxidants, such as chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid), and "weak" oxidants, like pyridinium (B92312) chlorochromate (PCC) or the Swern and Dess-Martin periodinane oxidations, are all capable of converting secondary alcohols to ketones. masterorganicchemistry.com

A specific, non-Guerbet synthesis of this compound has been documented starting from lauric acid. In this process, lauric acid is first converted to 12-tricosanone (laurone) via ketonization over an alumina catalyst at high temperatures. google.com The subsequent step is the hydrogenation of 12-tricosanone to this compound. This reduction is effectively carried out using a platinum on carbon (Pt/C) catalyst under hydrogen pressure. google.comgoogle.com

The reverse reaction, the oxidation of this compound back to 12-tricosanone, is a key functional group interconversion. Research on the oxidation of long-chain secondary alcohols indicates that this transformation can be performed with high selectivity. For example, the oxidation of 2-octanol (B43104) to 2-octanone (B155638) has been demonstrated with excellent selectivity using platinum-based catalysts with air as the oxidant. researchgate.net

Enzymatic oxidation presents a green alternative for the transformation of long-chain alcohols. Long-chain alcohol oxidases, found in various microorganisms, can oxidize long-chain alcohols to their corresponding aldehydes. wikipedia.org While these enzymes are typically more active on primary alcohols, some have shown activity on secondary alcohols. wikipedia.org Another class of enzymes, alcohol dehydrogenases, can also catalyze the oxidation of secondary alcohols. For instance, a long-chain D-mannitol dehydrogenase from Pseudomonas fluorescens catalyzes the NAD+-dependent oxidation of secondary alcohol groups. nih.gov The copper-radical alcohol oxidase from Colletotrichum graminicola has also been shown to be effective in the oxidation of long-chain aliphatic alcohols. acs.org

Further oxidation of the resulting ketone, 12-tricosanone, would require more forcing conditions that cleave carbon-carbon bonds, as ketones are generally stable to further oxidation compared to aldehydes.

Table 2: Synthesis and Conversion of this compound

| Reaction | Reactant | Product | Reagents/Catalyst | Conditions | Conversion/Selectivity | Reference |

| Hydrogenation | 12-Tricosanone | This compound | 0.5% Pt/Carbon | 450-470 °F, 1500 psi H₂ | 80-87% conversion, 98.9-99.4% selectivity | google.comgoogle.com |

| Hydrogenation | 12-Tricosanone | This compound | 5% Ru/Carbon | 200 °C, 1500 psi H₂ | High conversion | google.com |

| Oxidation | Secondary Alcohols | Ketones | Pyridinium chlorochromate (PCC) | Mild conditions | High yield for ketone formation | masterorganicchemistry.com |

| Oxidation | 2-Octanol | 2-Octanone | 5% Pt, 1% Bi/C | Air, water | >99.5% selectivity | researchgate.net |

Analytical Research Methodologies for 12 Tricosanol

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of 12-Tricosanol from natural extracts or synthetic reaction mixtures. The choice of technique depends on the sample matrix, the required purity, and the scale of the analysis.

Gas Chromatography (GC) with Various Columns

Gas Chromatography (GC), particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for the analysis of volatile compounds like this compound, often after derivatization. internationaloliveoil.org The conversion of the alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether is a common practice. internationaloliveoil.org

Research has demonstrated the use of GC for quantifying the conversion of lauric acid to 12-tricosanone (B1203296) and its subsequent hydrogenation to this compound. google.com In these analyses, GC with an FID was used to determine the composition of the reaction product. google.com For the analysis of complex mixtures like bio-oils derived from oak wood, GC-MS is employed to identify a wide range of organic volatile compounds. dergipark.org.tr Similarly, the chemical composition of extracts from Thesium humile has been investigated using GC-MS, which successfully identified this compound among other constituents. jmaterenvironsci.com

The choice of column is critical for achieving effective separation. Capillary columns are standard, with various stationary phases being utilized. For the analysis of aliphatic alcohols in oils, glass or fused silica (B1680970) capillary columns with liquid phases such as SE-52 or SE-54 are recommended. internationaloliveoil.org Other analyses have utilized columns like a 30m x 0.25mm x 0.25µm DB-5 MS column. jmaterenvironsci.com

Table 1: Examples of GC and GC-MS Parameters for Alcohol Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Agilent GC-MS (6890N GC and 5973 inert MSD) | jmaterenvironsci.com |

| Column Type | Capillary DB-5 MS [30 m × 0.25 mm × 0.25 µm] | jmaterenvironsci.com |

| Injector Temperature | 285°C | jmaterenvironsci.com |

| Oven Program | 40°C to 240°C (6°C/min), then to 300°C (5°C/min), hold for 5 min | jmaterenvironsci.com |

| Carrier Gas | Helium (1 ml/min) | jmaterenvironsci.com |

| Alternative Columns | SE-52 or SE-54 liquid phase (20-30 m length, 0.25-0.32 mm ID) | internationaloliveoil.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, or for preparative scale separations. ksu.edu.sarroij.com It separates components dissolved in a liquid mobile phase by passing them through a column with a solid stationary phase. ksu.edu.saadvancechemjournal.com

In the analysis of aqueous fractions of Combretum micranthum leaf extract, Liquid Chromatography-Mass Spectrometry (LC-MS) was utilized to profile the components, leading to the identification of this compound. fud.edu.ng For the analysis of complex substances like oak tar, HPLC systems have been used with specific columns such as the HI-PlexH (300x7.7 mm). dergipark.org.tr The mobile phase in this instance was 0.02 N H2SO4, with a flow rate of 0.6 ml/min and a column temperature of 50°C. dergipark.org.tr

Thin-Layer Chromatography (TLC) in Lipid Analysis

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid separation technique, often employed for monitoring reaction progress, assessing sample purity, or for the initial fractionation of complex lipid extracts. umich.edumicrobenotes.com The principle relies on the differential migration of compounds up a plate coated with an adsorbent (stationary phase) as a solvent (mobile phase) moves via capillary action. microbenotes.com

In the context of long-chain alcohol analysis, TLC is particularly useful for separating the alcoholic fraction from the bulk of unsaponifiable matter. internationaloliveoil.org A specific method involves the use of basic silica gel plates, which are prepared by dipping them in 0.2 N potassium hydroxide (B78521) solution. internationaloliveoil.org This preparation aids in the distinct separation of the alcohol band. internationaloliveoil.org Following development, the band corresponding to the aliphatic alcohols can be visualized (e.g., under UV light after spraying with a reagent), scraped from the plate, and the alcohols recovered for further analysis like GC. internationaloliveoil.org Early phytochemical studies of Thesium humile also utilized TLC, which indicated the presence of this compound in the petroleum extract. jmaterenvironsci.com

Spectrometric Detection and Characterization

Following chromatographic separation, spectrometric methods are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is most commonly coupled with a chromatographic inlet like GC or LC. thieme-connect.com

In the LC-MS analysis of a plant extract, this compound was identified and showed a molecular weight of 340 g/mol with an observed m/z of 341.666, corresponding to the protonated molecule [M+H]+. fud.edu.ng GC-MS analysis of various natural products has also confirmed the presence of tricosanol. ebi.ac.uknotulaebotanicae.ro Predicted MS/MS spectra for this compound are available in databases, which can be used as a reference for fragmentation patterns, aiding in its identification in complex samples. foodb.ca The electron ionization (EI) mass spectrum of the isomeric 1-tricosanol (B1205550) is also available and provides a useful comparison for fragmentation analysis. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used. ebi.ac.uk

The structure of this compound, isolated from the fruits of Platanus orientalis, was confirmed using spectroscopic methods including NMR on a Varian A-60D model instrument. thieme-connect.com In a synthetic context, proton NMR was used to monitor the conversion of 12-tricosanone to this compound, indicating a conversion of about 93 wt%. google.com Further analysis of the product by ¹³C NMR can determine the position of branching in the carbon chain. google.com Comprehensive 1D and 2D NMR analyses are considered standard practice for confirming the structure of isolated natural products like tricosanols. ebi.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of organic molecules like this compound. wiley.com This technique identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. wiley.com For this compound (C₂₃H₄₈O), the key functional group is the hydroxyl (-OH) group, which gives rise to a characteristic broad absorption band in the IR spectrum.

The typical IR spectrum of a long-chain secondary alcohol such as this compound would exhibit the following characteristic absorption peaks:

O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules. The presence of a sharp peak around 3600 cm⁻¹ can indicate non-hydrogen-bonded O-H groups. masterorganicchemistry.com

C-H Stretch: Strong, sharp peaks in the range of 2960-2850 cm⁻¹. These are characteristic of the stretching vibrations of the C-H bonds within the long alkyl chain (CH₃ and CH₂ groups).

C-O Stretch: A moderate to strong absorption in the 1150-1050 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol group.

The absence of a strong absorption band in the 1800-1650 cm⁻¹ region confirms the absence of a carbonyl (C=O) group, distinguishing it from oxidized species like ketones or carboxylic acids. masterorganicchemistry.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Absorption Region (cm⁻¹) | Appearance of Band |

| O-H (Alcohol) | 3600-3200 | Strong, Broad |

| C-H (Alkane) | 2960-2850 | Strong, Sharp |

| C-O (Secondary Alcohol) | 1150-1050 | Moderate to Strong |

Pre-Analytical Sample Preparation and Derivatization for Enhanced Detection

The analysis of long-chain alcohols like this compound, especially at low concentrations in complex biological and environmental samples, often requires pre-analytical preparation and chemical derivatization. gerli.comddtjournal.com Derivatization modifies the molecule to improve its volatility for gas chromatography (GC) or enhance its ionization efficiency for mass spectrometry (MS), thereby increasing detection sensitivity. ddtjournal.comresearchgate.net

Silylation is a common and effective derivatization method for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. gcms.cz This process involves replacing the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. gcms.cz The resulting trimethylsilyl ether is more volatile and thermally stable than the parent alcohol, making it highly suitable for GC analysis. gcms.cz

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.comfrontiersin.org For instance, suberin extracts containing 1-tricosanol were derivatized by adding pyridine (B92270) and BSTFA with 1% TMCS and incubating at 70°C for 30 minutes. frontiersin.org In another study, total extracts were converted to TMS derivatives by reacting with BSTFA for 1 hour at 70°C. mdpi.com

N,O-bis(trimethylsilyl)acetamide (BSA): A strong silylating agent that can often be used neat or in a solvent. researchgate.net

Trimethylsilylimidazole (TMSI): Particularly effective for silylating hydroxyl groups. researchgate.net

A typical silylation procedure involves mixing the sample containing the alcohol with the silylating reagent (e.g., BSTFA) and a catalyst (e.g., TMCS), and heating the mixture to ensure the reaction goes to completion. gerli.comfrontiersin.org For example, a procedure for analyzing policosanols involves mixing the alcohols with N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and chlorotrimethylsilane, and heating at 60°C for 30 minutes before direct injection into a gas chromatograph. gerli.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is employed to enhance the ionization efficiency of neutral molecules like this compound. ddtjournal.comresearchgate.net Anhydrides, such as acetic anhydride (B1165640) or propionic anhydride, are used to acylate the hydroxyl group. ddtjournal.com This process can increase the hydrophobicity of the molecule, improving its retention on reversed-phase LC columns and enhancing its response in the mass spectrometer. ddtjournal.com

For example, propionic anhydride has been used for the derivatization of various small molecules, improving chromatographic separation and MS/MS responses. researchgate.net While specific protocols for this compound are not detailed, the general principle involves reacting the alcohol with the anhydride, often in the presence of a catalyst, to form an ester derivative. This derivatization is particularly useful for enhancing signals in electrospray ionization (ESI) MS. ddtjournal.com Other reagents, like phenyl isocyanate, have been successfully used to derivatize long-chain alcohols for LC-MS/MS analysis, achieving low detection limits. researchgate.net

Silylation Techniques

Quantitative Analysis in Complex Biological and Environmental Matrices

Quantifying this compound in complex matrices such as biological tissues or environmental samples presents analytical challenges due to the low concentrations and the presence of interfering substances. gerli.comresearchgate.net The analytical workflow typically involves extraction, cleanup, derivatization, and instrumental analysis.

Extraction and Cleanup: The first step is to extract the lipids, including this compound, from the sample matrix. For solid samples like plant tissues or soil, this may involve solvent extraction using a mixture of polar and non-polar solvents (e.g., pentane (B18724) and acetone) often aided by sonication. greenpeace.to For aqueous samples, liquid-liquid extraction is common. greenpeace.to

In many biological systems, this compound exists in both free and ester-bound forms. mdpi.com To measure the total amount, a saponification (alkaline hydrolysis) step is required to release the ester-bound alcohols. gerli.comresearchgate.net This is typically achieved by heating the sample with an alcoholic potassium hydroxide (KOH) solution. gerli.com After saponification, the unsaponifiable matter, which includes the free alcohols, is extracted with a non-polar solvent like petroleum ether or hexane. gerli.comrsc.org

Instrumental Analysis and Quantification: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the quantitative analysis of this compound, typically after silylation. mdpi.comnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification and quantification. mdpi.com For quantification, an internal standard (a compound with similar chemical properties but not present in the sample) is added at a known concentration at the beginning of the sample preparation. frontiersin.org For example, in the analysis of suberin monomers, methyl nonanedecanoate and 1-tricosanol were used as internal standards. frontiersin.org

In a study on barley sprouts, policosanols, including tricosanol, were quantified using GC-MS after silylation. The content of tricosanol was found to be 3.46 mg/100 g. mdpi.com The analysis of cuticular wax in Salicornia europaea also utilized GC-MS to quantify alcohol components, including tricosanol, after derivatization. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) is another powerful technique, particularly after derivatization to enhance ionization. nih.gov This method offers high sensitivity and selectivity, with detection limits for similar long-chain alcohols reaching parts-per-trillion (ppt) levels in wastewater samples. nih.gov

Table 2: Example of Quantitative Analysis of Policosanols in Barley Sprout by GC-MS

| Compound | Retention Time (min) | Content (mg/100 g) |

| Eicosanol | 19.481 | 1.32 |

| Heneicosanol | 21.373 | 0.45 |

| Docosanol | 23.236 | 15.28 |

| Tricosanol | 25.015 | 3.46 |

| Tetracosanol | 26.766 | 46.65 |

| Hexacosanol | 30.069 | 299.39 |

| Heptacosanol | 31.650 | 8.35 |

| Octacosanol | 33.175 | 19.82 |

| Triacontanol | 36.111 | 2.27 |

| Source: Adapted from a study on bioactive compounds in barley sprouts. mdpi.com |

This structured approach, from sample preparation to sophisticated instrumental analysis, allows for the accurate and sensitive quantification of this compound in a variety of complex samples.

Ecological and Environmental Context of 12 Tricosanol

Roles in Interspecific and Intraspecific Chemical Communication

Chemical signals, or semiochemicals, are fundamental to how organisms interact with each other and their environment. 12-Tricosanol and its isomers are components of the complex chemical profiles that mediate these interactions.

While not always defined as a primary pheromone, this compound is a component of the cuticular waxes of several insect species, which are crucial for chemical communication and recognition. epdf.pub The composition of these surface lipids can convey information about species, sex, and reproductive status.

In the migratory grasshopper, Melanoplus differentialis, wax esters in their surface lipids contain isomeric mixtures of 10-, 11-, and This compound as the alcohol components. epdf.pub Similarly, the cuticular lipids of the diamondback moth (Plutella xylostella) have been found to contain 1-Tricosanol (B1205550). nih.gov The presence of these long-chain alcohols in the epicuticle is integral to the insect's chemical signature. These compounds are part of the complex blend that can act as contact pheromones or recognition cues among individuals of the same species.

Furthermore, research has identified tricosanol in the fat of the black soldier fly (Hermetia illucens), indicating it is a component of the insect's waxy compounds. researchgate.net An ester of a tricosanol isomer, 9-tricosanol, acetate, has also been detected in the raw late nymphs of the stink bug Tessaratoma papillosa. palm-chemicals.com In a study on the spotted wing drosophila (Drosophila suzukii), 1-Tricosanol was among the compounds identified on the surface of berries where the flies had laid eggs, suggesting its potential role as a chemical cue for oviposition. europa.eu

| Insect Species | Tricosanol Isomer/Derivative | Location/Context | Potential Role |

|---|---|---|---|

| Melanoplus differentialis (Differential Grasshopper) | 10-, 11-, and this compound | Cuticular wax esters | Intraspecific recognition. epdf.pub |

| Plutella xylostella (Diamondback Moth) | 1-Tricosanol | Cuticular lipids | Component of chemical signature. nih.gov |

| Tessaratoma papillosa (Litchi Stink Bug) | 9-Tricosanol, acetate | Late nymphs | Chemical signaling. palm-chemicals.com |

| Drosophila suzukii (Spotted Wing Drosophila) | 1-Tricosanol | Oviposition sites (berries) | Potential oviposition cue. europa.eu |

| Hermetia illucens (Black Soldier Fly) | Tricosanol | Fat body (waxy component) | Structural/Metabolic. researchgate.net |

Pheromonal Activity and Aggregation Signals in Insects

Contribution to Plant Adaptation and Stress Response

In plants, this compound is a constituent of the cuticle, the waxy outer layer that protects the plant from its environment. This layer is critical for survival, particularly under stressful conditions.

The plant cuticle is a primary barrier against uncontrolled water loss. nih.gov Long-chain alcohols, including tricosanol, are integral components of the cuticular waxes that impart this hydrophobicity. acs.orgfrontiersin.orgfrontiersin.org The composition and thickness of this wax layer can change in response to environmental cues.

Studies on Arabidopsis thaliana have shown that exposure to stress, such as the presence of honeybees, leads to an increase in the levels of policosanols, including tricosanol. researchgate.net This suggests a role in the plant's defense and stress response mechanisms. Tricosanol has also been identified as a component of the cuticular wax in the fruits of cherry (Prunus avium) and nectarine (Prunus persica), where the cuticle is essential for preventing desiccation and maintaining fruit quality. acs.orgoup.com In studies of cabbage (Brassica oleracea), 1-tricosanol is used as an internal standard to quantify changes in cuticular wax composition under conditions like drought, highlighting its consistent presence in this protective layer. frontiersin.org

The cuticle serves as the first line of defense against attacks from pathogens and herbivores. nih.govfrontiersin.orgoup.com The physical barrier of the wax can prevent fungal spores from adhering and germinating on the leaf surface. The chemical composition of the wax can also deter feeding by insects.

Cuticular Wax Layer Function in Environmental Stress Mitigation (e.g., Desiccation, Salinity)

Environmental Impact and Bioremediation Potential

Long-chain fatty alcohols like this compound are naturally derived and also used in industrial applications, such as ingredients in detergents, which can lead to their release into the environment. goldenagri.com.sg

An environmental risk assessment of long-chain alcohols conducted under the OECD High Production Volume (HPV) chemicals program found that they are readily biodegradable. researchgate.netnih.gov However, the rate of biodegradation is dependent on the chain length. Fatty alcohols with up to 18 carbon atoms are largely biodegradable, while those with chains longer than C18, such as tricosanol (C23), degrade more slowly. wikipedia.org One study found that fatty alcohols with chains greater than C18 degraded by 37% over a 10-day period. wikipedia.org

| Property | Finding for LCOHs (including Tricosanol) | Reference |

|---|---|---|

| Biodegradability | Readily biodegradable, but rate decreases with increasing chain length. Chains >C18 degrade more slowly. | europa.euwikipedia.org |

| Aquatic Toxicity | Low toxicity, especially for longer chains (>C14) due to very low water solubility. | oecd.orgnih.gov |

| Bioaccumulation Potential | Expected to be low due to metabolism in organisms and low water solubility. | oecd.org |

| Environmental Fate | When released to water, predicted to partition into sediment. | oecd.orgwikipedia.org |

Persistence and Transformation in Different Environmental Compartments

The environmental persistence of a chemical is determined by its resistance to degradation processes. In the case of long-chain alcohols like this compound, their fate is influenced by partitioning between different environmental compartments (air, water, soil, and sediment) and transformation processes such as biodegradation, photodegradation, and chemical degradation. cdc.govnih.gov

Air: Heavy aliphatic alcohols, including those in the same class as this compound, have a discernible presence in the air. rsc.org However, volatilization is a primary dissipation route for many aliphatic alcohols. epa.gov For instance, the half-lives for volatilization from soil for 1-octanol (B28484) and 1-decanol (B1670082) are estimated to be as short as 3.5 minutes and 1 minute, respectively. epa.gov While specific data for this compound is not available, its higher molecular weight compared to these examples would suggest a lower volatility. Fugacity modeling predicts that fatty alcohols with chain lengths of C14 and above are likely to remain in the air upon release. wikipedia.org

Water: Long-chain alcohols are primarily found in the water compartment of the environment. rsc.org Due to their continuous use, distribution to wastewater treatment systems, and natural sources, LCOH are commonly detected in wastewater effluents. nih.govresearchgate.net However, their persistence in water is generally low due to rapid biodegradation. nih.govresearchgate.net The solubility of long-chain alcohols decreases with increasing chain length, which can limit their concentration in the aqueous phase and influence their bioavailability for degradation. nih.govepa.govresearchgate.net

Soil and Sediment: The non-polar nature of long-chain alcohols means they are principally associated with solid phases like soil and sediments rather than being dissolved in water. cleaninginstitute.org Heavier aliphatic alcohols, in particular, show a tendency to partition to the soil. rsc.org Fugacity modeling indicates that fatty alcohols with chain lengths of C10 and greater will partition into sediment. wikipedia.org Once in the soil or sediment, biodegradation is a key process governing their persistence.

Transformation: The primary transformation pathway for long-chain alcohols in the environment is biodegradation. nih.gov Chemical transformation through processes like hydrolysis and oxidation also occurs. cdc.gov For example, 1-Tricosanol can be oxidized to tricosanoic acid. The hydroxyl group on the alcohol makes it susceptible to metabolic oxidation. epa.gov

Potential for Bioaccumulation or Biodegradation

Biodegradation: Long-chain aliphatic alcohols are generally considered to be readily biodegradable. nih.govglentham.com Studies have shown that fatty alcohols with up to 18 carbon atoms are rapidly degradable under standard conditions. nih.gov Specifically, fatty alcohols with chain lengths up to C16 can biodegrade completely within 10 days. wikipedia.org Those with chain lengths from C16 to C18 show biodegradation rates of 62% to 76% in 10 days. wikipedia.org For chains greater than C18, the degradation rate is lower, around 37% in 10 days. wikipedia.org Given that this compound falls within a well-studied range of long-chain alcohols, it is expected to be readily biodegradable. Wastewater treatment plants have demonstrated a high removal rate (99%) for fatty alcohols in the C12–C18 range. wikipedia.org The rate of biodegradation can be exceptionally rapid, with half-lives on the order of minutes having been reported for LCOH in general. nih.govresearchgate.net

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. While the high log Kow values of some long-chain alcohols might suggest a potential for bioaccumulation, available data indicate that they are not as bioaccumulative as these estimations would predict. nih.gov The rapid metabolism of these compounds is a key factor in limiting their bioaccumulation potential. europa.eu Long-chain alcohols are efficiently metabolized, and there is limited potential for retention or bioaccumulation of the parent alcohols and their biotransformation products. europa.eu Specifically for 1-Tricosanol, it is stated to have no bioaccumulation potential. glentham.com

Table of Research Findings on the Environmental Fate of Long-Chain Alcohols

| Parameter | Finding | Relevant Carbon Chain Lengths | Citation |

|---|---|---|---|

| Primary Dissipation Route | Volatilization from soil | C8, C10 | epa.gov |

| Environmental Compartment | Primarily water, with a fraction in air and soil for heavier alcohols | General LCOH | rsc.org |

| Wastewater Treatment Removal | 99% removal | C12-C18 | wikipedia.org |

| Biodegradation Rate | Complete within 10 days | Up to C16 | wikipedia.org |

| Biodegradation Rate | 62% - 76% in 10 days | C16-C18 | wikipedia.org |

| Biodegradation Rate | 37% in 10 days | >C18 | wikipedia.org |

| Bioaccumulation Potential | Lower than predicted by logKow values; no significant bioaccumulation | General LCOH, 1-Tricosanol | nih.govglentham.comeuropa.eu |

Future Directions in 12 Tricosanol Research

Advancements in Stereoselective Synthesis

The synthesis of long-chain alcohols like 12-tricosanol presents unique challenges, particularly concerning the stereoselective construction of chiral centers, should they be desired for specific biological investigations. While methods for the synthesis of similar natural products exist, dedicated efforts to develop efficient and stereocontrolled routes to this compound and its analogs are a key future direction.

Recent years have seen significant progress in the stereoselective synthesis of complex molecules, including acyclic all-carbon tetrasubstituted alkenes and various natural products. rsc.orggoogle.tg These advancements, which often employ transition metal catalysis, organocatalysis, or innovative one-pot syntheses, could be adapted for the synthesis of this compound. doi.orgresearchgate.net For instance, strategies developed for the synthesis of furanosesquiterpenes, which involve the stereoselective alkylation of sulfonyl derivatives, could potentially be modified to construct the carbon backbone of this compound with high stereochemical control. mdpi.com

Future research in this area should focus on:

Developing novel catalytic systems: Exploring new catalysts that can efficiently mediate the formation of the long alkyl chain of this compound with high stereoselectivity.

Utilizing readily available chiral precursors: Investigating synthetic routes that start from inexpensive and enantiomerically pure natural products to install the desired stereochemistry.

Improving reaction efficiency: Optimizing reaction conditions to maximize yields and minimize the number of synthetic steps, making the synthesis more practical and scalable.

Elucidation of Novel Biosynthetic Enzymes and Regulatory Genes

Understanding how organisms synthesize this compound is fundamental to potentially harnessing and manipulating its production. While the general pathways for fatty acid and fatty alcohol biosynthesis are known, the specific enzymes and regulatory genes responsible for the production of a C23 alcohol with a hydroxyl group at the C-12 position are not well characterized.

Research into the biosynthesis of other plant and fungal metabolites offers a roadmap for future investigations into this compound. For example, studies on carotenoid and hypericin (B1674126) biosynthesis have identified key genes and enzymes, including polyketide synthases (PKSs), oxidoreductases, and transcription factors that regulate these complex pathways. nih.govnih.govmdpi.com Similarly, the characterization of anther-specific chalcone (B49325) synthase-like enzymes (ASCLs) has shed light on the formation of sporopollenin (B1173437) precursors. uregina.ca

Future research should aim to:

Identify candidate genes: Utilize genomic and transcriptomic data from organisms known to produce this compound to identify genes with homology to known fatty acid modifying enzymes.

Functionally characterize enzymes: Express candidate genes in heterologous systems (e.g., yeast or E. coli) to determine their enzymatic activity and substrate specificity.

Investigate regulatory networks: Uncover the transcription factors and signaling pathways that control the expression of this compound biosynthetic genes in response to developmental or environmental cues.

High-Throughput Omics Approaches for Metabolic Profiling

The application of "omics" technologies, such as metabolomics, transcriptomics, and proteomics, provides a powerful and unbiased approach to understanding the role of this compound in biological systems. Metabolic profiling can reveal correlations between the abundance of this compound and other metabolites, providing clues about its function.

Untargeted metabolomics approaches, often employing techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS), have been successfully used to identify biomarkers of disease and stress in plants. frontiersin.orgacs.orgresearchgate.net For example, a study on Arabidopsis thaliana exposed to honeybees revealed an increase in stress-related metabolites, including policosanols like tricosanol. researchgate.net

Future research utilizing omics approaches should focus on:

Comprehensive metabolic profiling: Analyzing the metabolome of organisms under different conditions (e.g., developmental stages, stress exposure) to identify changes in this compound levels and co-regulated metabolites.

Integrated omics analysis: Combining metabolomic data with transcriptomic and proteomic data to build comprehensive models of the metabolic networks involving this compound.

Identifying biomarkers: Using metabolic profiling to identify this compound or related compounds as potential biomarkers for specific physiological states or environmental responses.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Computational methods offer a valuable tool for predicting and understanding the interactions of this compound with biological macromolecules at the molecular level. Molecular docking and molecular dynamics simulations can provide insights into how this long-chain alcohol might bind to proteins or other receptors, influencing their function.

Molecular docking studies have been used to predict the binding of various natural products to target proteins. For instance, in silico studies have explored the interactions of compounds from Eupatorium odoratum, including 1-tricosanol (B1205550), with microbial proteins, suggesting potential inhibitory activity. ijcrar.com Similarly, the bioactivity of compounds from Dioscorea alata, including tricosanol-1, has been evaluated through predictions of their interactions with various protein targets. hu.edu.jo The integration of artificial intelligence (AI) in computational chemistry is also an emerging trend for designing novel compounds with targeted effects. nih.gov

Future research in this area should involve:

Docking studies with potential protein targets: Performing in silico screening of this compound against libraries of protein structures to identify potential binding partners.

Molecular dynamics simulations: Simulating the behavior of this compound within a lipid bilayer or in the binding pocket of a protein to understand its dynamic interactions and effects on membrane properties.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models that relate the structural features of this compound and its analogs to their biological activity.

Exploration of Undiscovered Ecological Roles

The presence of this compound in plant cuticles suggests a role in plant-environment interactions. ebi.ac.uk While its function as a plant growth stimulant has been suggested, its broader ecological roles remain largely unexplored.

Long-chain hydrocarbons and their derivatives are known to act as semiochemicals, mediating interactions between organisms. For instance, tricosane (B166399) (the parent hydrocarbon of tricosanol) acts as an aggregation pheromone in ladybugs. ebi.ac.uk It is plausible that this compound could have similar signaling functions in other insects or microorganisms, or that it could play a role in defending plants against pathogens or herbivores.

Future research should focus on:

Investigating its role in plant defense: Assessing the effects of this compound on the growth and behavior of phytopathogens and herbivores.

Exploring its function as a semiochemical: Testing whether this compound or its derivatives can elicit behavioral responses in insects or other organisms.

Studying its impact on microbial communities: Examining how the presence of this compound on plant surfaces influences the composition and activity of the phyllosphere microbiome.

Development of Advanced Analytical Platforms for Trace Analysis

The accurate detection and quantification of this compound, often present in complex biological matrices at low concentrations, requires sensitive and selective analytical methods. nih.gov While GC-MS is a commonly used technique for analyzing long-chain alcohols, there is always a need for improved analytical platforms with lower detection limits and higher throughput. mdpi.comresearchgate.netmdpi.comd-nb.info

Recent advancements in analytical chemistry offer exciting possibilities for the trace analysis of natural products. researchgate.net Techniques such as two-dimensional gas chromatography (GC×GC) provide enhanced separation power for complex mixtures. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is well-suited for a wide range of metabolites, offering high sensitivity. uco.es Furthermore, novel mass analyzers like Time-of-Flight (TOF) and Orbitrap provide high mass resolution and accuracy, facilitating confident identification. researchgate.net

Future directions in analytical method development for this compound should include:

Q & A

Q. What experimental methodologies are optimal for synthesizing and purifying 12-Tricosanol in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves esterification or reduction of tricosanoic acid derivatives. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using non-polar solvents. Analytical techniques like GC-MS and NMR (¹H, ¹³C) are critical for verifying purity and structural integrity. Ensure solvent selection aligns with compound polarity and thermal stability .

Q. How can researchers validate the structural characterization of this compound using spectroscopic data?

- Methodological Answer : Combine multiple spectroscopic methods:

- ¹H NMR : Identify hydroxyl (-OH) protons (δ 1.2–1.5 ppm) and long alkyl chain signals (δ 0.8–1.3 ppm).

- FT-IR : Confirm O-H stretch (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks at m/z 354 (C₂₃H₄₈O) and fragmentation patterns consistent with alcohol derivatives. Cross-validate results against spectral databases (e.g., NIST) .

Q. What are the key considerations for designing dose-response studies involving this compound in biological systems?

- Methodological Answer :

- Dose Range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture non-linear effects.

- Controls : Include vehicle controls (e.g., DMSO) and positive/negative controls (e.g., known enzyme inhibitors).

- Replication : Minimum triplicate measurements to account for biological variability.

- Endpoint Selection : Align with hypothesized mechanisms (e.g., lipid metabolism assays, membrane permeability tests). Reference NIH guidelines for preclinical reporting .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?

- Methodological Answer : Apply triangulation by:

- Methodological Triangulation : Compare results from in vitro (cell lines), ex vivo (tissue models), and in vivo studies.

- Data Source Triangulation : Cross-reference findings across independent labs and journals.

- Statistical Reassessment : Conduct meta-analysis to identify outliers or confounding variables (e.g., solvent interactions, batch variability). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design robustness .

Q. What molecular mechanisms underlie this compound’s interaction with lipid bilayers, and how can they be experimentally resolved?

- Methodological Answer :

- Computational Modeling : Use molecular dynamics (MD) simulations to predict insertion dynamics into lipid bilayers (e.g., POPC membranes).

- Experimental Validation :

- DSC (Differential Scanning Calorimetry) : Measure phase transition temperature shifts.

- Fluorescence Anisotropy : Quantify membrane fluidity changes.

- Contradiction Management : If MD predictions conflict with experimental data, re-examine force field parameters or lipid composition assumptions .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Assess bioavailability via LC-MS/MS to quantify systemic exposure.

- Metabolite Profiling : Identify active/inactive metabolites using high-resolution MS.

- Study Design Adjustments : Optimize delivery methods (e.g., nanoemulsions for solubility) and consider species-specific metabolic pathways. Apply PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer :

- Non-Parametric Models : Use Hill equation or sigmoidal Emax models to fit data.

- Outlier Detection : Apply Grubbs’ test or Rosner’s test for identifying anomalous data points.

- Power Analysis : Ensure sample sizes (n ≥ 6) meet α=0.05 and β=0.2 thresholds. Report confidence intervals and effect sizes per NIH guidelines .

Methodological Frameworks for Advanced Studies

Q. How can researchers integrate this compound’s physicochemical properties into predictive QSAR models?

- Methodological Answer :

- Descriptor Selection : Include logP (octanol-water partition coefficient), molar refractivity, and topological polar surface area.

- Model Validation : Use leave-one-out cross-validation and external test sets (e.g., ChEMBL data).

- Limitations : Address overfitting via regularization (e.g., LASSO) and report applicability domains .

Q. What protocols ensure reproducibility in this compound-based studies across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed SOPs for synthesis, purification, and assay conditions.

- Inter-Lab Calibration : Share reference samples and participate in ring trials.

- Data Transparency : Deposit raw data in repositories like Zenodo or Figshare. Follow ARRIVE guidelines for preclinical reporting .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.